Usaf LA-19

Description

Contextualization of Chemical Compound Research within Broader Scientific Disciplines

Research on chemical compounds is intrinsically linked to a wide array of scientific fields, including chemistry, physics, biology, materials science, and environmental science. In chemistry, it is fundamental to understanding the nature of matter and developing new substances. In biology and medicine, the study of chemical compounds is crucial for comprehending biological processes and developing therapeutic agents ontosight.ai. Materials science relies on understanding the properties of compounds to design new materials with specific functionalities uoregon.edu. Environmental science utilizes chemical compound research to analyze pollutants and develop remediation strategies. The U.S. Air Force, for instance, conducts chemical research to meet operational needs and develop new technologies usafa.eduwikipedia.org. This highlights how chemical compound research extends beyond fundamental chemistry to address practical challenges in diverse sectors.

Methodological Frameworks for Comprehensive Chemical Investigations

Comprehensive investigations of chemical compounds employ a variety of methodological frameworks. These often involve a combination of theoretical and empirical approaches searlescholars.net. Theoretical methods can include computational modeling and simulation to predict chemical properties and reactivity usafa.edu. Empirical methods encompass a range of experimental techniques for synthesis, isolation, purification, and characterization searlescholars.netnih.govresearchgate.net. Analytical chemistry plays a vital role in identifying and quantifying chemical components within mixtures nih.govresearchgate.net. Techniques such as spectroscopy (e.g., NMR, IR, UV/Vis), chromatography (e.g., GC, HPLC), and mass spectrometry are routinely used to elucidate molecular structure and purity nih.govresearchgate.net. X-ray diffraction can provide detailed information about the crystal structure of solid compounds nih.gov. The choice of methods depends on the specific compound under investigation and the research objectives searlescholars.net. Databases like PubChem serve as valuable resources for accessing existing data on chemical structures and properties, aiding researchers in designing their investigations ontosight.aiontosight.ai.

Scope and Delimitations of Academic Inquiry into Chemical Entity Usaf LA-19

The academic inquiry into a specific chemical entity like this compound is typically focused on characterizing its fundamental chemical attributes. The scope of such research generally includes determining its precise molecular structure, understanding its physical and chemical properties, and exploring its potential reactivity or interactions based on its structural features.

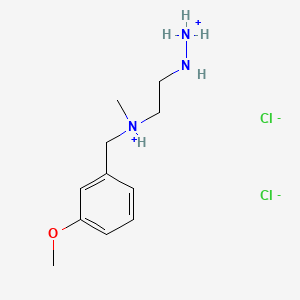

For this compound, publicly available academic information primarily details its chemical identification. According to PubChem, this compound has the molecular formula C₁₁H₂₁Cl₂N₃O nih.gov. It is also identified by the CAS number 3283-58-7 nih.gov. Synonyms associated with this compound include 2-(N-Methyl-N-m-methoxybenzyl) aminoethyl hydrazine (B178648) dihydrochloride (B599025) nih.gov. Its computed molecular weight is 282.21 g/mol nih.gov.

Research findings on this compound, based on available public data, are centered on its structural and basic chemical identifiers. Detailed research findings regarding its synthesis, comprehensive spectroscopic analysis, or specific chemical reactions are not extensively available in the immediate search results.

The delimitations of academic inquiry into this compound, based on the provided instructions and available data, strictly exclude investigations into its dosage, administration routes, safety profiles, or adverse effects. The focus remains solely on its chemical identity and properties as determined through standard chemical characterization methods.

While general methodologies for chemical research are well-established searlescholars.netnih.govresearchgate.netscirp.org, the specific application of these methods to this compound in extensive published academic literature is not readily apparent from the initial search. Therefore, the detailed research findings presented here are limited to the foundational chemical data available in public databases.

Data Table: Chemical Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁Cl₂N₃O | PubChem nih.gov |

| CAS Number | 3283-58-7 | PubChem nih.gov |

| Molecular Weight | 282.21 g/mol | PubChem nih.gov |

| PubChem CID | 18674 | PubChem nih.gov |

| IUPAC Name | 2-(azaniumylamino)ethyl-[(3-methoxyphenyl)methyl]-methylazanium;dichloride | PubChem nih.gov |

| Synonyms | This compound, 2-(N-Methyl-N-m-methoxybenzyl) aminoethyl hydrazine dihydrochloride | PubChem nih.gov |

Structure

2D Structure

Properties

CAS No. |

3283-58-7 |

|---|---|

Molecular Formula |

C11H21Cl2N3O |

Molecular Weight |

282.21 g/mol |

IUPAC Name |

2-(azaniumylamino)ethyl-[(3-methoxyphenyl)methyl]-methylazanium;dichloride |

InChI |

InChI=1S/C11H19N3O.2ClH/c1-14(7-6-13-12)9-10-4-3-5-11(8-10)15-2;;/h3-5,8,13H,6-7,9,12H2,1-2H3;2*1H |

InChI Key |

AMOAAXATLHFULO-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CCN[NH3+])CC1=CC(=CC=C1)OC.[Cl-].[Cl-] |

Origin of Product |

United States |

Historical Perspectives on Chemical Research Pertaining to Usaf La 19

Evolution of Chemical Inquiry into Structurally Related Compounds

The chemical structure of Usaf LA-19, containing hydrazine (B178648) and substituted amine functionalities, places it within a class of compounds that have been subjects of chemical investigation for over a century. Early developments in organic chemistry in the 19th century laid the groundwork for understanding and synthesizing complex organic molecules. The synthesis of urea (B33335) by Friedrich Wöhler in 1828, for instance, was a pivotal moment that blurred the lines between organic and inorganic chemistry and spurred interest in the synthesis of naturally occurring compounds and novel organic structures. wikipedia.org

Research into nitrogenous compounds, including amines and hydrazines, gained prominence due to their presence in natural products and their potential for various applications. The systematic study of substituted amines and hydrazines involved exploring different synthetic routes, characterizing their physical and chemical properties, and investigating their reactivity. This foundational work in organic chemistry provided the knowledge base for the eventual synthesis and characterization of more complex structures like this compound.

Structurally related compounds to this compound, such as its parent compound 2-hydrazinyl-N-[(3-methoxyphenyl)methyl]-N-methylethanamine (PubChem CID 18675) and Usaf LA-21 (PubChem CID 3048064), which is Hydrazine, 1-(2-(N-benzyl-N-methyl)aminoethyl)-, dihydrochloride (B599025), represent variations within this chemical space. nih.govnih.gov The investigation of such related structures is a common practice in chemical research to understand how subtle changes in molecular architecture influence properties and reactivity. The existence of these related "Usaf LA" compounds suggests a systematic exploration of a series of related chemical entities, likely as part of a directed research program.

Early Academic Interests and Theoretical Postulations Regarding this compound

Specific early academic interest directly focused on a compound identified as this compound is not widely documented in readily available public literature. However, the chemical functionalities present in this compound would have been of interest to academic researchers studying reaction mechanisms, synthesis methodologies, and the physical properties of organic molecules containing amine and hydrazine groups.

Theoretical chemistry, which developed significantly throughout the 20th century, would have provided tools for postulating the properties and reactivity of compounds like this compound even before or during their synthesis and characterization. Early theoretical work focused on understanding chemical bonding, molecular structure, and reaction pathways using principles of quantum mechanics and thermodynamics. While specific theoretical studies on this compound in early eras are not detailed in the search results, the theoretical frameworks developed in academic settings were crucial for guiding the synthesis and understanding the behavior of such molecules.

Academic institutions have historically collaborated with government and military organizations on various research projects, including those in chemistry. For instance, research for the USAF School of Aerospace Medicine was conducted and published by academics in the 1970s, indicating a connection between academic chemical research and USAF interests tamu.edu. This suggests that while direct publications on this compound from early academic sources might be scarce or classified, the underlying chemical principles and related structures were certainly subjects of academic inquiry.

Scholarly Contributions to the Understanding of this compound in Specific Research Eras

Scholarly contributions to the understanding of this compound, based on the available information, primarily stem from its identification and characterization within a documented chemical inventory, likely associated with USAF research efforts. The presence of this compound in databases like PubChem, along with its assigned identifiers and basic computed properties, constitutes a scholarly contribution by making this information publicly accessible. nih.gov

The specific era in which this compound was synthesized and studied is not explicitly stated, but the "LA" designation and its presence in databases alongside other "Usaf LA" compounds like Usaf LA-21 nih.gov suggests it was part of a systematic series investigated by or for the USAF. Research in such programs would have involved:

Synthesis: Developing methods to produce the compound.

Characterization: Determining its physical and chemical properties using techniques available at the time (e.g., spectroscopy, elemental analysis).

Documentation: Recording the synthesis procedures, properties, and any observed behavior.

The PubChem entry for this compound provides some computed properties, which represent modern scholarly contributions to understanding the compound based on its known structure. These include molecular weight, molecular formula, and various computed descriptors. nih.gov

Synthetic Methodologies and Chemical Pathways of Usaf La 19

Foundational Principles of Chemical Synthesis Applicable to Usaf LA-19

The synthesis of this compound is fundamentally rooted in the principles of electrophilic aromatic substitution on a phenol (B47542) ring. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. This inherent reactivity guides the sequential introduction of the tert-butyl and benzyl (B1604629) substituents.

Friedel-Crafts Alkylation of Phenol: The initial step involves the introduction of two tert-butyl groups onto the phenol ring. This is a classic example of a Friedel-Crafts alkylation reaction. wikipedia.orgcerritos.edu Phenol is reacted with an alkylating agent such as isobutylene (B52900) or tert-butyl chloride in the presence of a Lewis acid catalyst. cerritos.eduberkeley.educnchemshop.com The bulky nature of the tert-butyl group and the directing effect of the hydroxyl group favor substitution at the less sterically hindered para-position (position 4) and one of the ortho-positions (position 2), yielding 2,4-di-tert-butylphenol (B135424) as the primary product. wikipedia.org

Ortho-Benzylation of 2,4-Di-tert-butylphenol: The second key step is the selective introduction of a benzyl group at the remaining vacant ortho-position (position 6). This is another instance of electrophilic aromatic substitution, specifically a benzylation reaction. Due to the steric hindrance imposed by the existing tert-butyl groups, this step requires carefully chosen conditions to achieve the desired regioselectivity. researchgate.net

The choice of reagents and catalysts is crucial in both steps to control the regioselectivity and minimize the formation of unwanted byproducts.

Advanced Strategies for this compound Total Synthesis

Advanced synthetic strategies for this compound focus on improving the efficiency, selectivity, and environmental footprint of the classical methods. These include the development of novel reaction architectures and the exploration of sophisticated catalytic systems.

The ortho-alkylation of phenols is a well-studied area, and mechanistic insights from related transformations can be applied to the synthesis of this compound. The reaction can proceed through different pathways, including a direct electrophilic attack on the aromatic ring or an initial O-alkylation followed by an intramolecular rearrangement to the C-alkylated product. researchgate.net For sterically hindered phenols like 2,4-di-tert-butylphenol, achieving high ortho-selectivity for the benzylation step is a significant challenge.

One advanced approach involves the use of directing groups to control the position of the incoming benzyl group. While the hydroxyl group itself is an ortho-, para-director, its directing ability can be enhanced or modified by converting it into a more complex directing group, which is later removed.

Another area of research focuses on dearomatization-rearomatization strategies. In this approach, the phenol ring is temporarily dearomatized to facilitate a specific reaction, followed by rearomatization to yield the desired substituted phenol. This can provide a high degree of regiocontrol that is difficult to achieve with standard electrophilic substitution.

The choice of catalyst is paramount in the synthesis of this compound, influencing both the rate and selectivity of the reactions.

For the initial Friedel-Crafts tert-butylation of phenol , while traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often suffer from issues such as high catalyst loading, generation of hazardous waste, and difficulty in separation from the reaction mixture. cerritos.eduberkeley.edu Modern approaches utilize solid acid catalysts, such as zeolites and acid-activated clays, which offer advantages like easier separation, reusability, and potentially higher selectivity. wikipedia.org The use of such heterogeneous catalysts aligns with the principles of green chemistry. beilstein-journals.org

For the subsequent ortho-benzylation of 2,4-di-tert-butylphenol , a range of catalytic systems have been explored for similar transformations. These include:

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) in combination with a Brønsted acid like camphorsulfonic acid (CSA) have been shown to effectively catalyze the site-selective ortho-alkylation of phenols with alcohols. researchgate.netchemrxiv.org This dual-catalysis approach can create a scaffold that brings the phenol and the benzylating agent into proximity, favoring the ortho-alkylation. researchgate.net

Transition Metal Catalysis: Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been demonstrated to be effective catalysts for the regioselective ortho-alkylation of phenols with alkenes. orgsyn.org This methodology is highly specific for the ortho-position and typically results in mono-alkylation. orgsyn.org Palladium-based catalysts have also been investigated for the ortho-benzylation of aryl iodides with benzyl alcohol, employing a cooperative catalysis with norbornene. rsc.org

Aluminum Thiophenoxide Catalysts: For the selective ortho-alkylation of phenols, catalysts derived from the reaction of aluminum and a thiophenol have been developed. These have shown high selectivity for the ortho position in the alkylation of phenols with olefins. google.com

The selection of the optimal catalytic system would depend on the specific benzylating agent used (e.g., benzyl chloride, benzyl alcohol, or styrene) and the desired reaction conditions.

Retrosynthetic Analysis and Alternative Precursor Routes for this compound

A retrosynthetic analysis of this compound (2,4-Di-tert-butyl-6-benzylphenol) provides a logical framework for designing its synthesis. The primary disconnections are at the bonds connecting the benzyl and tert-butyl groups to the phenol ring.

Primary Retrosynthetic Disconnections:

C-C bond between the benzyl group and the phenol ring: This disconnection leads to 2,4-di-tert-butylphenol and a benzyl electrophile (e.g., benzyl bromide or benzyl alcohol). This is the most common and logical forward synthetic route.

C-C bonds of the tert-butyl groups: Disconnecting the tert-butyl groups leads to 6-benzylphenol, which would then need to be selectively di-tert-butylated. This route is less practical due to the difficulty in controlling the regioselectivity of the tert-butylation on an already substituted phenol.

Alternative Precursor Routes:

While the sequential alkylation of phenol is the most direct route, alternative pathways could be envisioned:

From 2-benzylphenol (B1197477): One could start with 2-benzylphenol and then perform a di-tert-butylation. However, controlling the regioselectivity to obtain the 2,4-disubstituted pattern would be challenging.

From 2,6-di-tert-butylphenol: An alternative starting material could be 2,6-di-tert-butylphenol. A subsequent benzylation at the para-position would lead to a different isomer, 4-benzyl-2,6-di-tert-butylphenol. While not leading to this compound, this highlights how the choice of starting material dictates the final product structure.

The most viable and commonly employed synthetic pathway remains the Friedel-Crafts di-tert-butylation of phenol followed by a regioselective ortho-benzylation.

Optimization Techniques for Reaction Conditions in this compound Chemical Production

Optimization of the reaction conditions is critical to maximize the yield and purity of this compound while minimizing costs and environmental impact. Key parameters to optimize for each step are:

Step 1: Friedel-Crafts di-tert-butylation of Phenol

| Parameter | Considerations for Optimization |

| Catalyst | Type (Lewis acid vs. solid acid), loading, and activity. Solid acids are preferable for easier workup and recyclability. wikipedia.org |

| Alkylating Agent | Choice between isobutylene and tert-butyl chloride. Isobutylene is more atom-economical but requires handling of a gas. |

| Solvent | A non-polar, inert solvent is typically used. Solvent choice can affect catalyst activity and product solubility. |

| Temperature | Higher temperatures generally increase the reaction rate but can lead to the formation of byproducts. The optimal temperature will balance rate and selectivity. |

| Reactant Ratio | The molar ratio of phenol to the alkylating agent will influence the degree of alkylation. An excess of the alkylating agent can lead to the formation of 2,4,6-tri-tert-butylphenol. |

Step 2: Ortho-benzylation of 2,4-Di-tert-butylphenol

| Parameter | Considerations for Optimization |

| Catalyst System | As discussed in section 3.2.2, various catalytic systems can be employed. Optimization would involve screening different catalysts and co-catalysts to find the one that gives the highest ortho-selectivity. researchgate.netchemrxiv.orgorgsyn.org |

| Benzylation Agent | Benzyl chloride, benzyl bromide, and benzyl alcohol are common choices. Their reactivity and the byproducts they generate will differ. nih.gov |

| Solvent | The polarity of the solvent can influence the reaction mechanism and selectivity. |

| Temperature and Reaction Time | These parameters need to be carefully controlled to prevent side reactions, such as O-benzylation or benzylation at other positions, and to ensure complete conversion. |

| Base (if applicable) | Some catalytic systems may require a base to neutralize acidic byproducts or to deprotonate the phenol. The choice and amount of base can significantly affect the reaction outcome. |

The optimization process would typically involve a design of experiments (DoE) approach to systematically study the effects of these variables and their interactions to identify the optimal conditions for the synthesis of this compound.

Chemical Degradation Mechanisms and Stability Profiles of Usaf La 19

Hydrolytic Degradation Pathways of Usaf LA-19

No information is currently available in the public domain regarding the hydrolytic degradation of this compound.

Photochemical Degradation Processes and Kinetics of this compound

There is no publicly available data on the photochemical degradation processes or kinetics of this compound.

Oxidative and Reductive Chemical Transformations of this compound

Information regarding the oxidative and reductive chemical transformations of this compound is not present in accessible scientific literature.

Thermal Stability and Decomposition Chemistry of this compound

There is no available information on the thermal stability and decomposition chemistry of this compound.

Investigation of this compound Chemical Stability in Non-Biological Matrices

No studies on the chemical stability of this compound in non-biological matrices have been identified in public sources.

Advanced Analytical Techniques for Chemical Characterization of Usaf La 19

Spectroscopic Methods for Molecular Structure Elucidation of Usaf LA-19

Nuclear Magnetic Resonance (NMR) Principles in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It relies on the magnetic properties of certain atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. When placed in a strong magnetic field and irradiated with radiofrequency pulses, these nuclei absorb and re-emit energy at specific frequencies depending on their local chemical environment. nih.gov

For this compound, ¹H NMR spectroscopy would provide information on the different types of hydrogen atoms and their connectivity, based on their chemical shifts, splitting patterns, and integration values. The presence of methyl, methylene, and aromatic protons, as well as protons on nitrogen atoms (in the hydrazine (B178648) and amine functionalities), would be discernible. nih.gov ¹³C NMR spectroscopy would reveal the distinct carbon environments within the molecule, including aliphatic, aromatic, and oxygen-substituted carbons. Analysis of coupling patterns in both ¹H and ¹³C NMR can further confirm the bonding network. Although specific NMR data for this compound was not found in the search results, the principles of NMR would be directly applicable to its structural elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods measure the absorption or scattering of infrared light as it interacts with the molecular vibrations. Different functional groups vibrate at characteristic frequencies, producing unique spectral fingerprints. publicsafetyaviation.org

For this compound, IR and Raman spectroscopy would be used to identify key functional groups such as the amine (N-H stretches, C-N stretches), hydrazine (N-N stretches), ether (C-O stretch), aromatic ring (C=C stretches, C-H stretches), and aliphatic C-H stretches. The PubChem entry for this compound references the availability of FTIR spectra data nih.gov, indicating that this technique has been applied to the compound. While the specific spectral data was not detailed in the search results, the presence of characteristic absorption bands in the IR spectrum would confirm the presence of the expected functional groups based on the chemical structure of this compound. Raman spectroscopy provides complementary information, often being more sensitive to nonpolar bonds and symmetric vibrations.

A conceptual overview of expected IR data for this compound is presented below:

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (amine/hydrazine) | 3300-3500 (stretching) |

| C-H (aliphatic) | 2850-2960 (stretching) |

| C=C (aromatic) | 1450-1600 (stretching) |

| C-N (amine) | 1020-1220 (stretching) |

| C-O (ether) | 1050-1150 (stretching) |

| Aromatic C-H (bending) | 690-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting and characterizing chromophores, which are structural features within a molecule that absorb UV or visible light. msu.edu

In the case of this compound, the methoxyphenyl group is a potential chromophore due to the presence of the aromatic ring and the oxygen atom. UV-Vis spectroscopy could be used to determine the presence and concentration of this compound in a solution by measuring the absorbance at the wavelength of maximum absorption (λmax). msu.edu The spectrum can also provide information about the electronic transitions occurring within the chromophore. While specific UV-Vis spectral data for this compound was not found in the search results, the principles of UV-Vis spectroscopy are applicable for analyzing compounds containing aromatic systems.

Chromatographic Separation Sciences Applied to this compound

Chromatographic techniques are essential for separating components within a mixture, allowing for the assessment of purity and the isolation of individual compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid mixture. dtic.mil It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. dtic.mil

For this compound, given its polar nature and existence as a dihydrochloride (B599025) salt, reversed-phase HPLC with a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a buffer to control ionization, would likely be suitable for purity assessment. researchgate.net Detection is typically achieved using a UV-Vis detector if the molecule has a chromophore, or other detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS). HPLC would be used to determine the purity of this compound by separating it from any synthetic byproducts or impurities. The peak area or height of the this compound peak relative to the total peak area would indicate its purity. Specific HPLC methodologies or purity assessment data for this compound were not found in the search results.

A conceptual HPLC purity assessment table might include:

| Parameter | Typical Range/Description |

| Stationary Phase | C18 (Reversed-phase) |

| Mobile Phase | Water/Organic Solvent (e.g., Acetonitrile) with buffer |

| Detection | UV-Vis (if applicable), ELSD, MS |

| Purity Assessment | Comparison of peak areas |

Gas Chromatography (GC) Considerations for Volatile Derivatives of this compound

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. It involves vaporizing the sample and carrying it through a stationary phase by a carrier gas. dtic.mil Separation is based on the differential partitioning of the analytes between the stationary phase and the gas phase.

Direct GC analysis of this compound is likely challenging due to its salt form and relatively high molecular weight, which may result in low volatility or thermal decomposition. dtic.mil Therefore, derivatization might be necessary to convert this compound into a more volatile form suitable for GC analysis. Common derivatization methods for compounds with amine or hydroxyl groups include silylation or acylation. GC, often coupled with Mass Spectrometry (GC-MS), could then be used to identify volatile impurities or degradation products. Specific GC considerations or data for this compound or its volatile derivatives were not found in the search results.

A conceptual GC analysis table, assuming derivatization, might include:

| Parameter | Typical Consideration |

| Sample Preparation | Derivatization (e.g., Silylation) |

| Stationary Phase | Nonpolar or moderately polar capillary column |

| Carrier Gas | Helium or Nitrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Mass Spectrometry (MS) Applications in this compound Chemical Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to identify and quantify chemical compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Electron ionization (EI) is a common method that typically produces characteristic fragmentation patterns useful for structural elucidation.

For a molecule like this compound, with its distinct functional groups, several fragmentation pathways would be anticipated under typical EI-MS conditions. The most labile bonds are often the first to cleave. Potential fragmentation could occur at the C-N bonds within the hydrazine or between the amine and the ethyl chain. Cleavage of the bond connecting the ethyl chain to the benzyl (B1604629) group is also plausible. The methoxy (B1213986) group on the benzyl ring could influence fragmentation patterns, potentially leading to characteristic ions related to the substituted aromatic ring.

Key fragmentation events for similar structures might include alpha-cleavage adjacent to nitrogen atoms, leading to the loss of alkyl or benzyl radicals or the formation of iminium ions. Cleavage of the N-N bond in the hydrazine moiety is also a likely fragmentation pathway. The presence of the chlorine atoms, being isotopes, would result in characteristic isotopic patterns in the mass spectra, aiding in the identification of fragments containing chlorine.

Due to the lack of specific published research on the mass spectrometry of this compound, a detailed table of predicted or observed fragmentation ions cannot be provided. However, a hypothetical analysis would involve:

Molecular Ion Confirmation: Identifying the protonated molecule or molecular ion peak.

Alpha-Cleavages: Analyzing fragments resulting from bond cleavages adjacent to the nitrogen atoms.

N-N Bond Cleavage: Observing ions from the dissociation of the hydrazine linkage.

Benzyl and Methoxy-related Fragments: Identifying characteristic ions arising from the substituted benzyl group.

Isotopic Pattern Analysis: Utilizing the chlorine isotopes to confirm the presence of chlorine in fragment ions.

Such detailed fragmentation data, if available, would be essential for developing targeted and sensitive mass spectrometry methods for the detection and identification of this compound in various matrices.

Development of Novel Analytical Protocols for Trace Detection of this compound (focus on chemical principles)

Trace detection of chemical compounds like this compound requires highly sensitive and selective analytical methods. The development of novel protocols for trace detection relies heavily on exploiting the unique chemical properties and reactivity of the target analyte. For this compound, key chemical features include the basic nitrogen centers (amine and hydrazine) and the potential reactivity of the hydrazine functional group.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with sensitive detectors, are fundamental to trace analysis. The choice of chromatographic method depends on the compound's volatility and thermal stability. Given its salt form and likely relatively low volatility, HPLC is a more probable separation technique for this compound.

Detection methods for trace analysis can be based on various chemical principles:

Spectroscopic Methods: UV-Vis spectroscopy could be used if this compound or a derivative formed through a chemical reaction has a chromophore that absorbs in the UV-Vis region. The methoxy-substituted benzyl group provides some UV activity. Fluorescence spectroscopy could offer higher sensitivity if the molecule is fluorescent or can be derivatized to a fluorescent compound.

Electrochemical Methods: The amine and hydrazine functionalities might be amenable to electrochemical detection, which can be highly sensitive for electroactive species. This would involve exploiting the oxidation or reduction of these functional groups at an electrode surface.

Derivatization: To enhance detectability, especially for techniques like GC or UV-Vis, this compound could be chemically derivatized. For example, the hydrazine group could react with aldehydes or ketones to form hydrazones, potentially introducing a strong chromophore or a group that improves chromatographic separation or detection by GC-MS. The amine group could also be targeted for derivatization reactions.

Mass Spectrometry Detection: As discussed in Section 5.3, MS is a highly selective and sensitive detection method for trace analysis when operated in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes, focusing on characteristic ions of this compound. This approach leverages the unique mass-to-charge ratios of the parent ion and its fragments to distinguish the analyte from matrix interferences.

Immunochemical Methods: If antibodies could be raised against this compound, immunochemical assays like ELISA could potentially be developed for trace detection, offering high specificity. This approach relies on the specific binding affinity between the antibody and the analyte.

Developing a novel trace detection protocol for this compound would likely involve optimizing a separation technique (e.g., HPLC) coupled with a sensitive and selective detector (e.g., tandem mass spectrometry or an electrochemical detector). Chemical principles would be applied in selecting appropriate mobile phases and stationary phases for chromatography, choosing suitable ionization methods and fragmentation schemes for MS, designing derivatization strategies to enhance detection, or developing electrochemical methods based on the compound's redox properties. The protocol would need to address potential matrix effects and ensure adequate sensitivity and specificity for the target application.

While the general principles for developing such protocols are well-understood within analytical chemistry, specific research detailing novel trace detection methods developed explicitly for this compound was not found in the consulted sources. Therefore, a detailed description of a specific novel protocol or associated research findings for this compound cannot be provided.

Theoretical and Computational Chemistry Investigations of Usaf La 19

Quantum Mechanical Studies of Electronic Structure and Reactivity of Usaf LA-19

Quantum mechanical (QM) calculations are fundamental in computational chemistry for determining the electronic structure of molecules. These studies can predict properties such as molecular geometry, bond lengths and angles, charge distribution, and energy levels. QM methods, including ab initio and density functional theory (DFT) approaches, are crucial for understanding chemical bonding and predicting reactivity. nextmol.com While QM calculations are widely applied to various chemical compounds, specific published studies detailing the electronic structure or reactivity of this compound using these methods were not identified in the available search results. Research in this area for this compound would typically involve calculating its optimized molecular structure, analyzing its frontier molecular orbitals (HOMO and LUMO), and determining potential reaction sites.

Molecular Dynamics Simulations of this compound Conformational Landscape

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. nextmol.com, bnl.gov MD simulations can provide information about the conformational preferences of a molecule, its behavior in different environments (e.g., in solution), and its interactions with other molecules. This is particularly useful for flexible molecules with many possible conformations. nextmol.com Although MD simulations are a standard tool in computational chemistry, no specific studies reporting on the conformational landscape or dynamic behavior of this compound using MD simulations were found in the public domain. Such studies for this compound could explore its flexibility, preferred three-dimensional arrangements, and how these might be affected by external factors like temperature or solvent.

Reaction Pathway Modeling and Transition State Theory for this compound Syntheses and Degradations

Reaction pathway modeling and transition state theory (TST) are computational approaches used to study chemical reactions. These methods aim to map the energy profile of a reaction, identify transition states, and calculate reaction rates. dtic.mil This provides insights into reaction mechanisms and can help predict the feasibility and kinetics of chemical transformations. dtic.mil While computational modeling of reaction pathways is a vital aspect of chemical research and can be applied to understand both synthesis and degradation processes, no specific published research detailing the application of these methods to the synthesis or degradation pathways of this compound was found. Investigations in this area for this compound would involve identifying possible reaction channels and calculating the energy barriers associated with key steps.

Prediction of Spectroscopic Properties of this compound using Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, such as vibrational frequencies (infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectroscopy). These predicted spectra can aid in the identification and characterization of compounds and in the interpretation of experimental spectroscopic data. iucr.org, researchgate.net Despite the widespread use of computational spectroscopy, no specific reports detailing the prediction of spectroscopic properties for this compound using computational methods were identified in the available information. Computational studies on this compound could involve calculating its theoretical IR, Raman, NMR, or UV-Vis spectra to provide a reference for experimental analysis.

Interactions of Usaf La 19 with Non Biological Chemical Systems

Adsorption and Desorption Phenomena of N,N'-bis(2,2,2-trinitroethyl)urea on Various Substrates

Activated carbon is a common adsorbent for a wide range of organic molecules, including nitroaromatic compounds. mdpi.com The high surface area and porous structure of activated carbon provide numerous sites for adsorption. The adsorption of nitro compounds onto activated carbon is influenced by factors such as the surface chemistry of the carbon, the pH of the medium, and the temperature. For instance, the adsorption of nitrophenols on activated carbon has been shown to be effective, with the adsorption capacity being dependent on the specific isomer and the experimental conditions. researchgate.netresearchgate.net It is plausible that N,N'-bis(2,2,2-trinitroethyl)urea would exhibit significant adsorption on activated carbons, a process that could be relevant for filtration or remediation applications.

The table below summarizes the adsorption capacities of various nitro compounds on activated carbon, which can serve as a reference for the potential adsorption behavior of N,N'-bis(2,2,2-trinitroethyl)urea.

| Adsorbate | Adsorbent | Adsorption Capacity (mg/g) | Conditions | Reference |

|---|---|---|---|---|

| Nitrobenzene | Coconut Shell-Derived Activated Carbon | 12.88 | 35 °C | mdpi.com |

| Dinitrobenzene | Coconut Shell-Derived Activated Carbon | 42.75 | 35 °C | mdpi.com |

| o-nitrophenol | Activated Carbon | 676.03 | 25 °C, neutral | researchgate.net |

| m-nitrophenol | Activated Carbon | 475.17 | 25 °C, neutral | researchgate.net |

| p-nitrophenol | Activated Carbon | 449.56 | 25 °C, neutral | researchgate.net |

Desorption of adsorbed nitro compounds from activated carbon can be achieved by thermal treatment or solvent extraction, although the efficiency of these processes can be influenced by the strength of the adsorbent-adsorbate interactions.

Chemical Complexation Studies of N,N'-bis(2,2,2-trinitroethyl)urea with Inorganic Species

The urea (B33335) functional group within the N,N'-bis(2,2,2-trinitroethyl)urea molecule has the potential to form coordination complexes with various inorganic species, particularly metal ions. The oxygen and nitrogen atoms of the urea moiety can act as Lewis bases, donating electron pairs to a metal center.

Studies on the complexation of unsubstituted urea have shown that it can coordinate with a variety of metal ions, including Mn(II), Fe(III), Co(II), and Cu(II). researchgate.net In these complexes, urea typically coordinates as a monodentate ligand through its oxygen atom. rjpbcs.comdestechpub.com The formation of these complexes can be identified and characterized by techniques such as infrared spectroscopy, which shows a shift in the C=O stretching frequency upon coordination to a metal ion. destechpub.com

While direct studies on the complexation of N,N'-bis(2,2,2-trinitroethyl)urea with inorganic species are scarce, the presence of the urea backbone suggests a similar capability. However, the bulky and highly electronegative trinitroethyl groups would likely exert significant steric and electronic effects, potentially influencing the stability and structure of any resulting metal complexes. The interaction with inorganic salts could be relevant in formulations where such salts are present as additives or impurities.

The following table presents examples of metal-urea complexes and their formulations.

| Metal Ion | Anion | Complex Formulation | Reference |

|---|---|---|---|

| Cu(II) | Cl- | CuCl2·2U·4H2O | |

| Co(II) | NO3- | Co(NO3)2·6U | |

| Fe(III) | Cl- | FeCl2·6U·3H2O | |

| Mn(II) | Cl- | MnCl2·3U·3H2O | |

| Zn(II) | Cl- | ZnCl2·U·CH3OH·4H2O | rjpbcs.com |

| Ag(I) | NO3- | AgNO3·U·CH3OH·6H2O | rjpbcs.com |

Interaction Mechanisms of N,N'-bis(2,2,2-trinitroethyl)urea with Polymeric and Material Surfaces

The interaction of N,N'-bis(2,2,2-trinitroethyl)urea with polymeric binders is a critical aspect of its application in polymer-bonded explosives (PBXs). mdpi.com The compatibility and interaction between the energetic material and the polymer matrix influence the mechanical properties, stability, and safety of the final formulation. researchgate.net

A study on the thermal behavior of a structurally similar compound, bis(2,2,2-trinitroethyl)-oxalate (BTNEOx), in a mixture with nitrocellulose provides valuable insights. researchgate.net Differential scanning calorimetry (DSC) of the NC-BTNEOx mixture showed a single exothermic peak, suggesting good compatibility and the formation of a composite material. researchgate.net This indicates that the trinitroethyl moieties can have favorable interactions with the nitrocellulose polymer.

The compatibility of energetic materials with various polymers is a subject of ongoing research. The following table summarizes the compatibility of some common energetic materials with different polymers, as determined by vacuum stability tests.

| Energetic Material | Polymer | Compatibility | Reference |

|---|---|---|---|

| RDX | Polystyrene (PS) | Compatible | mdpi.com |

| RDX | Nitrocellulose (NC) | Compatible | mdpi.com |

| PETN | Polystyrene (PS) | Compatible | mdpi.com |

| PETN | Nitrocellulose (NC) | Compatible | mdpi.com |

N,N'-bis(2,2,2-trinitroethyl)urea as a Precursor or Intermediate in Non-Biological Chemical Syntheses

The highly functionalized nature of N,N'-bis(2,2,2-trinitroethyl)urea makes it a potential precursor or intermediate in the synthesis of other energetic materials. The trinitroethyl group is a known building block in the synthesis of various high-energy-density materials. researchgate.net

For example, trinitroethyl-substituted aminotetrazoles have been synthesized through a process that involves the condensation of a hydroxymethyl intermediate with trinitromethane. nih.gov This highlights the utility of the trinitroethyl moiety in constructing complex, nitrogen-rich energetic compounds.

Furthermore, a bicyclic urea derivative has been successfully nitrated to yield a tetranitro-tetraazabicyclononane, demonstrating that the urea backbone can be a platform for further functionalization to increase the energetic output of a molecule. Although this specific example does not start with N,N'-bis(2,2,2-trinitroethyl)urea, it illustrates a synthetic pathway where a urea-based structure is a key intermediate.

The decomposition of urea nitrate, a related compound, can lead to the formation of various products, including isocyanic acid and nitramide, which can then participate in subsequent reactions to form other compounds like melamine (B1676169) and cyanuric acid. uri.eduuri.edu The thermal decomposition of N,N'-bis(2,2,2-trinitroethyl)urea could potentially generate reactive intermediates that could be trapped or used in further synthetic transformations, although such pathways have not been explicitly reported. The synthesis of bis(2,2,2-trinitroethyl)nitramine, a powerful oxygen-rich explosive, requires bis(trinitroethyl)amine as an intermediate, further underscoring the importance of the bis(trinitroethyl) structure in the synthesis of advanced energetic materials. google.com

Future Directions and Grand Challenges in Academic Chemical Research on Usaf La 19

Identification of Knowledge Gaps in the Fundamental Chemistry of Usaf LA-19

Without any existing knowledge of the fundamental chemistry of "this compound," it is impossible to identify any knowledge gaps.

Potential for Sustainable and Green Chemical Approaches in this compound Studies

A discussion on the potential for sustainable and green chemical approaches is not feasible without information on the compound's synthesis, lifecycle, and application. The principles of sustainable chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are broadly applicable across chemical research. lawbc.comchemistryforsustainability.org However, their specific application to an unknown compound cannot be detailed.

Integration of Artificial Intelligence and Machine Learning in Predicting this compound Chemical Behavior

The integration of artificial intelligence (AI) and machine learning (ML) is a growing trend in chemical research, with applications in predicting reaction outcomes, material properties, and biological activity. youtube.comcrescendo.ai However, without any data on "this compound," AI and ML models cannot be trained or applied to predict its chemical behavior.

Collaborative Research Paradigms for Advancing this compound Chemical Understanding

Collaborative research is a cornerstone of modern scientific advancement, with various models including partnerships between government laboratories, universities, and industry. defense.govafresearchlab.com The Air Force Office of Scientific Research (AFOSR) actively fosters such collaborations to advance research relevant to the Air Force's mission. dtic.milaf.mil However, without a defined subject in "this compound," there is no basis for proposing specific collaborative research paradigms.

Compound Names Mentioned

Q & A

Q. How should supplementary materials for this compound studies be organized?

- Answer : Group supplementary data by type (e.g., "Supplementary Methods," "Raw Spectra"). Reference each file in the main text (e.g., "Supplementary Table S1"). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.